![molecular formula C15H19ClN2O3 B4423906 N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as compound 1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 1 is not fully understood, but it is believed to act on multiple targets in the body. In cancer cells, this compound 1 has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. In Alzheimer's disease, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. In Parkinson's disease, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound 1 has been shown to induce apoptosis by activating the caspase cascade. In Alzheimer's disease, this compound 1 has been shown to reduce the levels of amyloid-beta peptides in the brain. In Parkinson's disease, this compound 1 has been shown to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using this compound 1 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 1 could focus on its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the this compound. Further studies could also investigate the mechanism of action of this compound 1 and its effects on specific targets in the body. Finally, research could focus on developing new analogs of this compound 1 with improved pharmacokinetic properties and therapeutic efficacy.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 1 has anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of the disease. In Parkinson's disease, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-11-2-3-12(16)10-13(11)17-14(19)18-6-4-15(5-7-18)20-8-9-21-15/h2-3,10H,4-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRHOXFONBLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



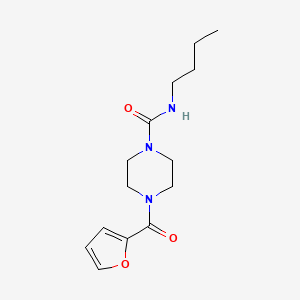
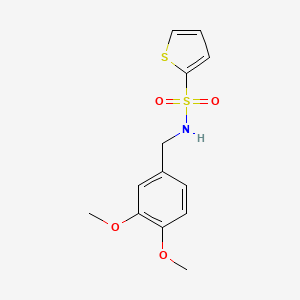
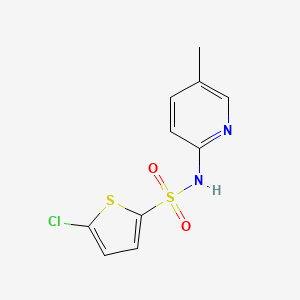


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423841.png)
![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)
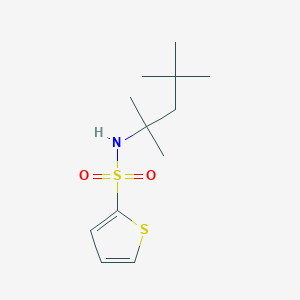
![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)
![1-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B4423861.png)
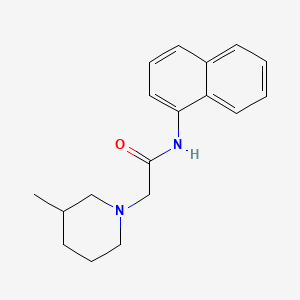
![N-[1-(4-methylphenyl)ethyl]methanesulfonamide](/img/structure/B4423887.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)